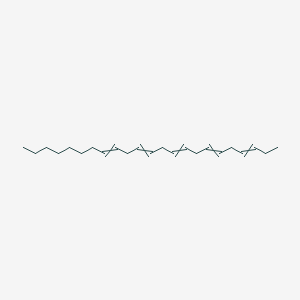
Tricosa-3,6,9,12,15-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Further hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyenes and the effects of conjugation on chemical properties.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its role in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3,5-triene: A shorter polyene with three double bonds.
Dodeca-3,6,9-triene: A medium-chain polyene with three double bonds.
Eicosa-5,8,11,14-tetraene: A longer polyene with four double bonds.
Uniqueness
Tricosa-3,6,9,12,15-pentaene is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for applications in various fields of research .
Propiedades
Número CAS |
854201-94-8 |
|---|---|
Fórmula molecular |
C23H38 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
tricosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3 |
Clave InChI |
WZOLXZVFYDHGLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
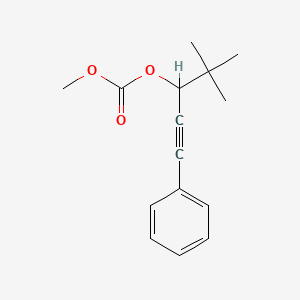
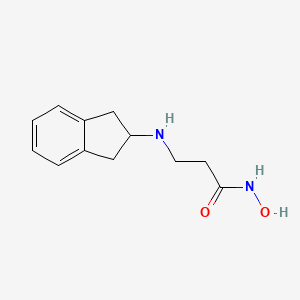
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
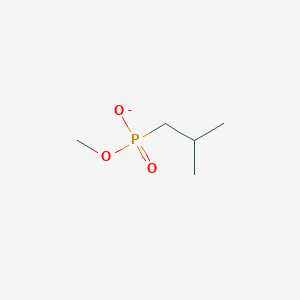
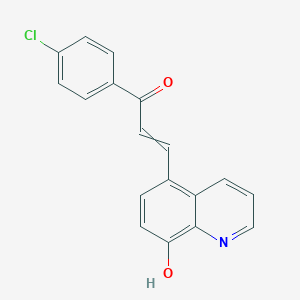
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
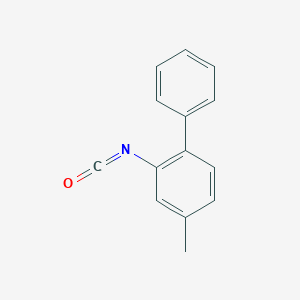
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
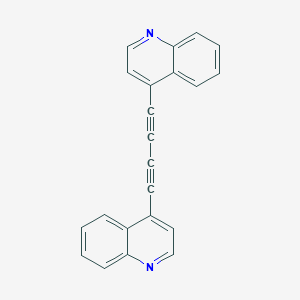
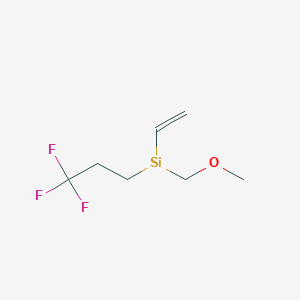
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
